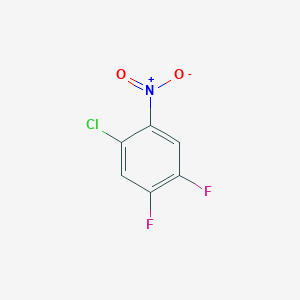
2-Chloro-4,5-difluoronitrobenzene
概要
説明
2-Chloro-4,5-difluoronitrobenzene is a fluorinated building block . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .
Synthesis Analysis
2-Chloro-4,5-difluoronitrobenzene can be synthesized from 2,4,5-Trichloronitrobenzene. The reaction involves heating with potassium fluoride at 125°C for 12 hours under N2 .Molecular Structure Analysis
The molecular formula of 2-Chloro-4,5-difluoronitrobenzene is C6H2ClF2NO2 . Its molecular weight is 193.54 .Chemical Reactions Analysis
2-Chloro-4,5-difluoronitrobenzene can undergo nucleophilic aromatic substitution reactions . For example, it can react with morpholine in a flow reactor with a simulated moving bed (SMB) chromatography module .Physical And Chemical Properties Analysis
2-Chloro-4,5-difluoronitrobenzene is a liquid at room temperature . It has a predicted density of 1.591±0.06 g/cm3 . The boiling point is 118°C at a pressure of 31 Torr .科学的研究の応用
Synthesis of Fluorine-Containing Derivatives
- Research has led to the synthesis of new fluorine-containing derivatives from compounds related to 2-Chloro-4,5-difluoronitrobenzene. These derivatives have enhanced activation of halogen substituents towards nucleophilic attack, expanding synthetic possibilities in heterocyclic chemistry (Sipyagin et al., 2004).
Spectroscopic Studies
- Infrared and Raman spectral investigations have been conducted on compounds structurally similar to 2-Chloro-4,5-difluoronitrobenzene, aiding in understanding their vibrational properties and potential energy constants (Ilango et al., 2008).
Development of Dicyanobenzenes and Phthalocyanines
- Nucleophilic displacement reactions involving related compounds have been employed to develop dicyanobenzenes and phthalocyanines, which are important in materials science (Wöhrle et al., 1993).
Electrochemical Fluorination Studies
- Studies on the electrochemical fluorination of halobenzenes have revealed insights into the formation of fluorinated compounds, which is significant for chemical synthesis processes (Horio et al., 1996).
Synthesis of Difluorobenzodioxole Derivatives
- The synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, related to 2-Chloro-4,5-difluoronitrobenzene, has been achieved. This synthesis is important in medicinal chemistry for the development of more stable derivatives (Catalani et al., 2010).
Analytical Methods for Determination in Biological Material
- Analytical methods involving TLC, GC-MS, and UF-spectrophotometry have been developed for determining compounds similar to 2-Chloro-4,5-difluoronitrobenzene in various biological matrices (Shormanov et al., 2016).
Continuous Microflow Process in Pharmaceutical Industry
- A continuous microflow process for synthesizing trifluorobromobenzene, which is a valuable intermediate related to 2-Chloro-4,5-difluoronitrobenzene, has been reported. This has important applications in the pharmaceutical industry (Deng et al., 2017).
Synthesis of Benzoic Acids
- A study on the synthesis of 2-chloro-4,5-difluorobenzoic acids, closely related to the compound , provides insights into the preparation of new medical intermediates (Cui, 2003).
Microbial Degradation and Biodegradation
- The biodegradation of compounds structurally similar to 2-Chloro-4,5-difluoronitrobenzene has been studied, revealing the microbial processes involved in breaking down such chemicals (Shah, 2014).
Safety And Hazards
将来の方向性
2-Chloro-4,5-difluoronitrobenzene has potential applications in the synthesis of various compounds. For instance, it can be used in the preparation of 2,4-difluoro-5-nitrobenzenesulfonic acid via a sulfonation reaction .
Relevant Papers The synthesis and properties of 2-Chloro-4,5-difluoronitrobenzene have been discussed in several papers . These papers provide valuable insights into the chemical behavior and potential applications of this compound.
特性
IUPAC Name |
1-chloro-4,5-difluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONLKUDAFUJZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435989 | |
| Record name | 1-Chloro-4,5-difluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-difluoronitrobenzene | |
CAS RN |
771-76-6 | |
| Record name | 1-Chloro-4,5-difluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4,5-difluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

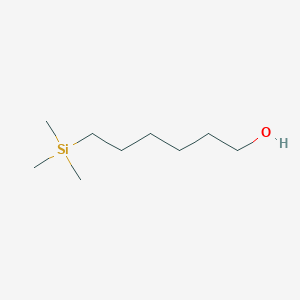
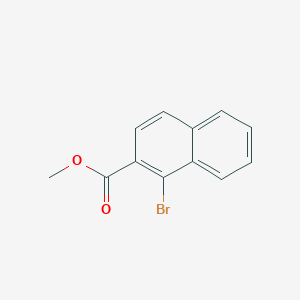
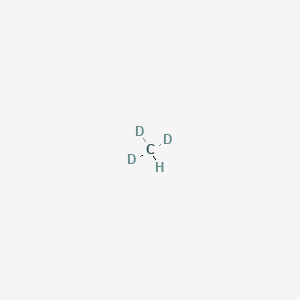
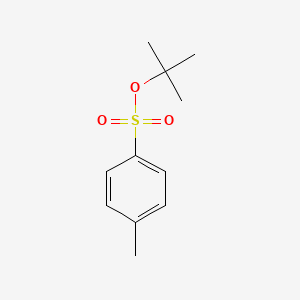
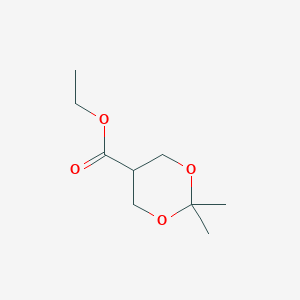
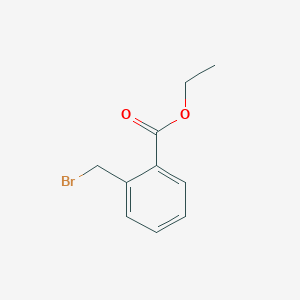
![2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]](/img/structure/B1588969.png)
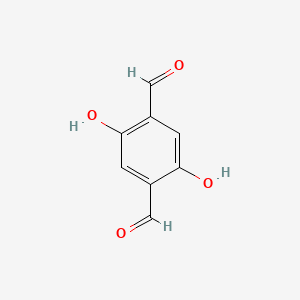
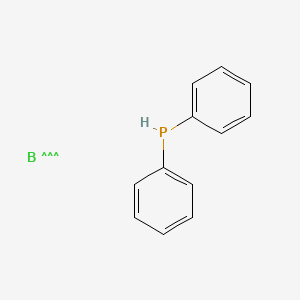
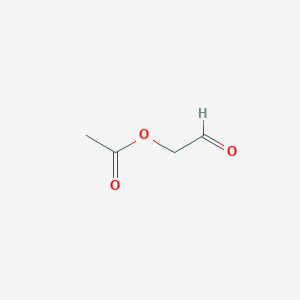
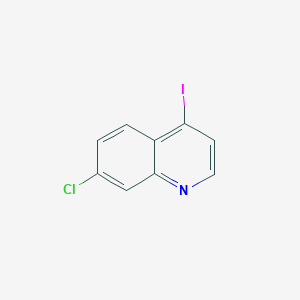
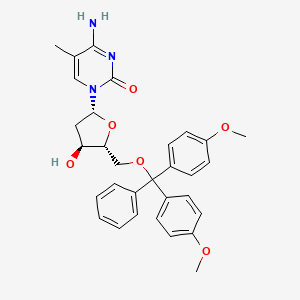
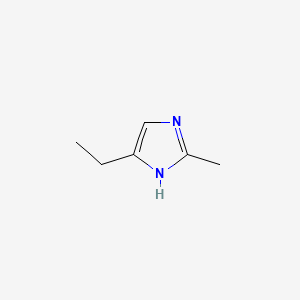
![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)